molecular formula C20H32N6O12S2 B12412398 Glutathione Disulfide-13C4,15N2 Ammonium Salt

Glutathione Disulfide-13C4,15N2 Ammonium Salt

Cat. No.: B12412398
M. Wt: 618.6 g/mol
InChI Key: YPZRWBKMTBYPTK-IXOPVCMUSA-N
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Description

Glutathione Oxidized-13C4,15N2 is a labeled form of oxidized glutathione, where four carbon atoms and two nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study various biochemical processes, particularly those involving oxidative stress and redox reactions. The labeled isotopes allow for precise tracking and quantification in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutathione Oxidized-13C4,15N2 is synthesized by first preparing labeled glutathione (GSH) with carbon-13 and nitrogen-15 isotopes. The labeled GSH is then oxidized to form the disulfide bond, resulting in Glutathione Oxidized-13C4,15N2. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or diamide under controlled conditions to ensure complete conversion without degrading the compound .

Industrial Production Methods

Industrial production of Glutathione Oxidized-13C4,15N2 involves large-scale synthesis of labeled amino acids, which are then used to produce labeled glutathione. The oxidation step is carefully monitored to maintain high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

Glutathione Oxidized-13C4,15N2 primarily undergoes redox reactions. It can be reduced back to its reduced form (GSH) by glutathione reductase in the presence of NADPH. This redox cycling is crucial for maintaining cellular redox homeostasis .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), diamide.

    Reduction: Glutathione reductase, NADPH.

Major Products

    Reduction: Reduced glutathione (GSH).

    Oxidation: No further oxidation products as it is already in its oxidized form.

Scientific Research Applications

Glutathione Oxidized-13C4,15N2 is extensively used in various fields of scientific research:

Mechanism of Action

Glutathione Oxidized-13C4,15N2 exerts its effects through its role in redox reactions. It participates in the detoxification of reactive oxygen species (ROS) by acting as a substrate for glutathione peroxidase, which reduces hydrogen peroxide to water. The oxidized form (GSSG) is then reduced back to GSH by glutathione reductase, maintaining the redox balance within cells. This cycling is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Glutathione (GSH): The reduced form of glutathione, which is the active form involved in detoxification and antioxidant defense.

    Glutathione Disulfide (GSSG): The oxidized form of glutathione without isotopic labeling.

    Glutathione-S-transferase (GST): Enzymes that use GSH to detoxify harmful compounds.

Uniqueness

Glutathione Oxidized-13C4,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This makes it a valuable tool for studying metabolic pathways and redox reactions in detail, providing insights that are not possible with non-labeled compounds .

Biological Activity

Glutathione Disulfide-13C4,15N2 Ammonium Salt is a stable isotope-labeled form of glutathione disulfide (GSSG), which plays a critical role in cellular antioxidant defense mechanisms. This compound is particularly valuable in biological research due to its ability to facilitate the tracking of metabolic processes involving glutathione, a tripeptide composed of glutamate, cysteine, and glycine.

  • Molecular Formula : C20H32N6O12S2
  • Molecular Weight : 618.59 g/mol
  • Stable Isotopes : Carbon-13 and Nitrogen-15 enhance metabolic tracking capabilities.

Glutathione Disulfide functions primarily as an antioxidant, protecting cells from oxidative stress by:

  • Reducing Reactive Oxygen Species (ROS) : GSSG can be converted back to reduced glutathione (GSH), which directly neutralizes ROS.
  • Maintaining Redox Balance : It helps maintain the redox state within cells, crucial for proper cellular function and signaling.
  • Regulating Cellular Processes : Alterations in glutathione levels are linked to various diseases, including neurodegenerative disorders and cancer.

Biological Activities

  • Antioxidant Activity :
    • GSSG acts as a scavenger for free radicals and reactive species, thus preventing cellular damage.
    • It plays a significant role in detoxifying harmful substances in the liver and other tissues.
  • Cell Signaling :
    • Glutathione levels influence various signaling pathways, including those involved in apoptosis and cell proliferation.
    • The redox state modulated by GSSG is critical for the activation of transcription factors such as NF-kB and Nrf2, which regulate antioxidant responses .
  • Metabolic Studies :
    • The stable isotopes allow researchers to trace the metabolism of glutathione in vivo, providing insights into its role in health and disease.
    • Studies have shown that GSSG levels can indicate oxidative stress levels and cellular health .

Case Study 1: Neurodegenerative Disorders

Research indicates that altered glutathione levels are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. In models lacking specific genes related to glutathione metabolism, increased oxidative stress was observed, leading to neuronal death .

Case Study 2: Cancer Research

In lung cancer cells with high intracellular cysteine levels, GSSG has been implicated as a metabolic liability. The modulation of GSSG levels can influence tumor cell survival and proliferation, highlighting its potential as a therapeutic target .

Applications in Research

The unique isotopic labeling of this compound enhances its utility in various analytical techniques:

  • Mass Spectrometry : Its isotopic nature allows for improved sensitivity and specificity in detecting glutathione-related metabolites .
  • Metabolic Flux Analysis : Researchers utilize this compound to study metabolic pathways involving sulfur-containing amino acids and their derivatives.

Comparative Analysis

Compound NameMolecular FormulaUnique Features
GlutathioneC10H17N3O6SNon-labeled form; primary antioxidant
CysteineC3H7NO2SPrecursor to glutathione; important thiol
N-acetylcysteineC5H9NO3SProdrug that replenishes glutathione levels
Glutathione Disulfide-13C4,15N2C20H32N6O12S2Stable isotope-labeled; enhances analytical precision

Properties

Molecular Formula

C20H32N6O12S2

Molecular Weight

618.6 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1

InChI Key

YPZRWBKMTBYPTK-IXOPVCMUSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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